2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
Description
Historical Development of Quinoline Chemistry
The foundation of quinoline chemistry traces back to 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming it leukol, meaning "white oil" in Greek. This pioneering work established the fundamental understanding of quinoline as a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. Following Runge's discovery, French chemist Charles Gerhardt obtained a related compound in 1842 through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, which he termed Chinoilin or Chinolein. The early confusion regarding these compounds was eventually resolved when German chemist August Hoffmann recognized that the apparent differences between Runge's and Gerhardt's compounds were due to contaminants, confirming their chemical identity.
The systematic development of quinoline synthesis methodologies began in the late 19th century with the establishment of several fundamental reactions. Czech chemist Zdenko Hans Skraup introduced the Skraup reaction in 1880, heating aniline and glycerol with an oxidant in concentrated sulfuric acid, a method that remains relevant for producing heteroring-unsubstituted quinolines. The subsequent introduction of the Doebner method in 1887 by Oscar Doebner, which combined aniline with aldehydes and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids, further expanded synthetic possibilities. The Conrad-Limpach reaction, also reported in 1887, utilized β-ketoesters as annulation partners to produce 2- and 3-substituted quinolin-4-ols under acidic conditions.
The evolution of quinoline chemistry continued through the 20th century with the development of more sophisticated synthetic approaches. The emergence of multicomponent reactions as efficient strategies for quinoline synthesis has revolutionized the field, offering advantages in constructing complex molecular architectures in single steps while utilizing multiple starting materials in convergent processes. Various multicomponent reactions, including the Povarov reaction, Gewald reaction, and Ugi reaction, have been successfully employed for synthesizing diverse quinoline scaffolds, demonstrating high atom economy and enabling incorporation of structural diversity into final products.
Significance of Halogenated Quinoline Derivatives
Halogenated quinoline derivatives occupy a position of particular importance within quinoline chemistry due to their enhanced biological activities and synthetic versatility. Research has demonstrated that select halogenated quinolines can eradicate drug-resistant, gram-positive bacterial pathogens and their corresponding biofilms, representing a significant advancement in addressing antibiotic resistance challenges. The halogenated quinoline scaffold is synthetically tunable, enabling researchers to discover unique antibacterial profiles through extensive analogue synthesis and microbiological studies.
Investigations into halogenated quinoline analogues have revealed that structural modifications at specific positions can significantly impact antibacterial and biofilm eradication activities. Studies focusing on the impact of calculated logarithm of partition coefficient values on antibacterial activities have led to the synthesis of new compounds displaying enhanced activities against Staphylococcus epidermidis. Notably, certain halogenated quinoline compounds have demonstrated potent antibacterial activities against methicillin-resistant Staphylococcus epidermidis planktonic cells with minimum inhibitory concentrations as low as 0.59 micromolar, while simultaneously showing potent biofilm eradication activities.
The synthetic accessibility of halogenated quinoline derivatives has been enhanced through the development of efficient methodologies. The Vilsmeier-Haack reaction, utilizing dimethyl formamide and phosphoryl chloride, has proven particularly effective for synthesizing substituted quinoline carbaldehydes, including halogenated variants. This methodology enables the production of various chlorinated quinoline derivatives with aldehyde functionalities, which serve as valuable intermediates for further chemical transformations.
Recent research has highlighted the significance of 2-chloroquinoline-3-carbaldehyde and related analogues in synthetic chemistry applications. These compounds have found utility in constructing fused or binary quinoline-core heterocyclic systems, demonstrating their versatility as synthetic building blocks. The period from 2013 to 2017 witnessed extensive research into the chemistry of these derivatives, with investigations covering synthesis methodologies, structural modifications, and biological evaluations.
Structural Features and Nomenclature
This compound possesses a complex molecular structure characterized by multiple functional groups strategically positioned on the quinoline backbone. The compound exhibits the molecular formula C₁₁H₇Cl₂NO with a molecular weight of 240.08 atomic mass units. The systematic nomenclature reflects the precise positioning of substituents: dichloro groups at positions 2 and 6, a methyl group at position 8, and a carboxaldehyde group at position 3 of the quinoline ring system.
Table 1: Structural and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇Cl₂NO |
| Molecular Weight | 240.08 amu |
| Chemical Abstracts Service Number | 938138-94-4 |
| Molecular Descriptors Library Number | MFCD09702833 |
| Logarithm of Partition Coefficient | 3.79 |
| Heavy Atoms Count | 15 |
| Rotatable Bond Count | 1 |
| Number of Rings | 2 |
| Polar Surface Area | 30 Ångströms² |
| Hydrogen Bond Acceptors Count | 2 |
| Hydrogen Bond Donors Count | 0 |
The structural complexity of this compound is further illustrated by its calculated properties, which indicate specific molecular characteristics relevant to its chemical behavior. The logarithm of partition coefficient value of 3.79 suggests moderate lipophilicity, while the presence of two hydrogen bond acceptors and absence of hydrogen bond donors influences its potential interactions with biological targets.
The carbon bond saturation factor of approximately 0.091 indicates a highly unsaturated system consistent with the aromatic quinoline backbone. The presence of two ring systems and minimal rotatable bonds contributes to the compound's structural rigidity, which may influence its binding affinity and selectivity in various chemical and biological contexts.
Simplified Molecular Input Line Entry System representation of the compound provides a standardized method for describing its structure: O=CC1=CC2=CC(Cl)=CC(C)=C2N=C1Cl. This notation captures the essential connectivity and functional group arrangements that define the molecule's chemical identity and reactivity patterns.
Position of this compound in Quinoline Research
Within the broader landscape of quinoline research, this compound occupies a specialized niche as a multiply-substituted derivative with potential applications in synthetic chemistry and materials science. The compound represents an evolution in quinoline derivatization strategies, incorporating multiple halogen substituents alongside methyl and aldehyde functionalities to create a versatile synthetic intermediate.
Current research trends in quinoline chemistry emphasize the development of multicomponent reaction strategies for efficient synthesis of complex quinoline derivatives. The structural features of this compound align with these trends, as the aldehyde functionality provides reactive sites for further chemical elaboration through condensation reactions, nucleophilic additions, and other transformations commonly employed in multicomponent synthesis protocols.
Table 2: Commercial Availability and Pricing Information for this compound
| Supplier | Package Size | Purity | Lead Time | Price Range (EUR) |
|---|---|---|---|---|
| A2B Chem | 250 mg | 95% | 12 days | 116 |
| A2B Chem | 500 mg | 95% | 12 days | 169 |
| A2B Chem | 1 g | 95% | 12 days | 252 |
| A2B Chem | 5 g | 95% | 12 days | 1,055 |
| AA Blocks | 250 mg | 95% | 12 days | 117 |
| AA Blocks | 500 mg | 95% | 12 days | 170 |
| AA Blocks | 1 g | 95% | 12 days | 254 |
| Angene US | 250 mg | 95% | 15 days | 100 |
The commercial availability of this compound from multiple suppliers indicates sustained research interest and practical utility in synthetic applications. The pricing structure reflects the specialized nature of this compound, with costs typically associated with fine chemical intermediates used in research and development contexts.
The positioning of this compound within quinoline research is further emphasized by its structural relationship to other biologically active quinoline derivatives. The presence of chlorine substituents at positions 2 and 6 creates a substitution pattern that may influence electronic properties and molecular recognition capabilities. Research on related halogenated quinolines has demonstrated that such modifications can significantly enhance biological activities, particularly in antibacterial applications.
The aldehyde functionality at position 3 provides opportunities for structural diversification through well-established organic transformations. Studies on related quinoline-3-carbaldehydes have demonstrated their utility as intermediates in the synthesis of complex heterocyclic systems, including chromeno-quinoline fused structures. This versatility positions this compound as a valuable building block for accessing structurally diverse quinoline derivatives with potential applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,6-dichloro-8-methylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c1-6-2-9(12)4-7-3-8(5-15)11(13)14-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGCPWAESLYAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC(=C(N=C12)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588939 | |
| Record name | 2,6-Dichloro-8-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938138-94-4 | |
| Record name | 2,6-Dichloro-8-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 938138-94-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde typically involves the chlorination of 8-methylquinoline followed by formylation. One common synthetic route includes the following steps :
Chlorination: 8-methylquinoline is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 6 positions.
Formylation: The resulting 2,6-dichloro-8-methylquinoline is then subjected to a Vilsmeier-Haack reaction using N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 3 position, yielding this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2,6-Dichloro-8-methylquinoline-3-carboxaldehyde undergoes various chemical reactions, including :
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 2,6-dichloro-8-methylquinoline-3-carboxylic acid, 2,6-dichloro-8-methylquinoline-3-methanol, and various substituted quinoline derivatives.
Scientific Research Applications
Synthetic Chemistry
Key Intermediate in Synthesis:
2,6-Dichloro-8-methylquinoline-3-carboxaldehyde serves as a crucial intermediate in the synthesis of various quinoline derivatives. These derivatives are essential for developing pharmaceuticals and agrochemicals. The compound's structure allows for multiple functionalization routes, leading to diverse chemical entities.
| Reaction Type | Description |
|---|---|
| Vilsmeier Reaction | Used to synthesize substituted quinolines, enhancing their biological activity. |
| Condensation Reactions | Forms imines or other derivatives that can be further modified for specific uses. |
Pharmaceutical Development
Drug Candidate Creation:
The compound is actively researched for its potential as a drug candidate, particularly against infectious diseases and cancer. Its biological activity has been evaluated in various studies:
Fluorescent Probes
Biological Imaging Applications:
this compound can be utilized in the design of fluorescent probes. These probes are critical for visualizing cellular processes and studying dynamic biological systems.
| Application Area | Details |
|---|---|
| Cellular Imaging | Allows researchers to track cellular activities in real-time using fluorescence techniques . |
Material Science
Development of Specialized Materials:
The compound finds applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties contribute to enhancing the efficiency of electronic devices.
| Material Type | Application |
|---|---|
| OLEDs | Utilized in the fabrication of light-emitting layers due to its photophysical properties . |
Research in Chemical Biology
Enzyme Inhibition Studies:
Research involving this compound has been focused on enzyme inhibition, aiding the understanding of biochemical pathways and identifying potential therapeutic targets.
| Enzyme Targeted | Impact on Research |
|---|---|
| Enzyme Inhibitors | Contributed to studies on mechanisms of action for various biochemical pathways . |
Case Studies
-
Antibacterial Screening:
A study synthesized novel derivatives of this compound and evaluated their antibacterial properties against multiple strains. Results indicated promising activity against resistant bacterial strains, suggesting potential clinical applications. -
Cytotoxicity Assays:
Research demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents. The structure-activity relationship was analyzed to optimize efficacy.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific bioactive derivative being studied .
Comparison with Similar Compounds
2,6-Dichloro-8-methylquinoline-3-carboxaldehyde can be compared with other similar compounds, such as :
2,5-Dichloro-8-methylquinoline-3-carboxaldehyde: Similar structure but with chlorine atoms at the 2 and 5 positions.
2-Chloro-6,8-dimethylquinoline-3-carboxaldehyde: Contains an additional methyl group at the 6 position.
2,6-Dichloro-8-methylquinoline-3-carbonitrile: Contains a nitrile group instead of an aldehyde group.
2-Chloro-6-ethylquinoline-3-carboxaldehyde: Contains an ethyl group at the 6 position.
6-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester: Contains an ester group instead of an aldehyde group.
Biological Activity
2,6-Dichloro-8-methylquinoline-3-carboxaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula : C10H7Cl2N1O
- CAS Number : 938138-94-4
- Structure : The compound features a quinoline ring substituted with two chlorine atoms and a carboxaldehyde group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available quinoline derivatives. The synthetic pathways include:
- Chlorination : Introduction of chlorine at the 2 and 6 positions.
- Methylation : Methyl group addition at the 8 position.
- Formylation : Conversion of the corresponding quinoline derivative to the aldehyde using formylating agents.
Antimicrobial Activity
Research indicates that compounds containing the quinoline structure exhibit significant antimicrobial properties. For instance, derivatives of 8-hydroxyquinoline have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, Staphylococcus aureus | 12 µg/mL |
| 8-Hydroxyquinoline | Mycobacterium tuberculosis | 25 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies suggest that quinoline derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function.
Case Study :
A study evaluated the effects of this compound on HeLa cells (cervical cancer line). The compound exhibited:
- IC50 Value : 45 µM after 48 hours of treatment.
- Mechanism : Induction of cell cycle arrest at the G2/M phase and increased levels of apoptotic markers.
Antiviral Activity
Recent investigations have highlighted the antiviral potential of quinoline derivatives against various viruses, including influenza and coronaviruses. The activity is often linked to their ability to inhibit viral replication.
| Compound | Virus Type | Inhibition Percentage | Cytotoxicity |
|---|---|---|---|
| This compound | Influenza A | 85% at 50 µM | Low (CC50 > 200 µM) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The aldehyde group may form covalent bonds with nucleophilic residues in enzymes, inhibiting their activity.
- Receptor Interaction : The compound may bind to various receptors involved in cellular signaling pathways, altering cellular responses.
Q & A
Basic Question: What are the standard synthetic routes for 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via Vilsmeier-Haack formylation or Friedländer annulation , modified to accommodate chloro and methyl substituents. For example, Meth-Cohn et al. (1981) reported a method for 2-chloroquinoline-3-carboxaldehyde derivatives using POCl₃ and DMF under reflux, achieving yields of 60–75% . Adjusting stoichiometry of chlorinating agents (e.g., Cl₂ gas vs. POCl₃) and temperature (80–110°C) can optimize regioselectivity for the 2,6-dichloro substitution. Purification via column chromatography with ethyl acetate/hexane (1:3) is critical to isolate the aldehyde group without degradation .
Key Parameters:
- Temperature: Higher temperatures (>100°C) favor dichlorination but may decompose the aldehyde moiety.
- Catalyst: PdCl₂(PPh₃)₂ in cross-coupling reactions improves regioselectivity for methyl groups at the 8-position .
Advanced Question: How can conflicting spectral data (NMR, IR) for this compound be resolved?
Answer:
Discrepancies often arise from tautomerism of the aldehyde group or residual solvents. For example:
- ¹H NMR: The aldehyde proton (δ 10.2–10.5 ppm) may split due to hydrogen bonding with trace water. Use deuterated DMSO-d₆ and dry conditions to mitigate this .
- IR: A carbonyl stretch at ~1680 cm⁻¹ (aldehyde) vs. ~1700 cm⁻¹ (ketone impurities) requires careful baseline correction. Compare with synthesized analogs (e.g., 2-chloro-8-methylquinoline-3-carboxaldehyde) to validate assignments .
Methodological Solution:
- 2D NMR (COSY, HSQC): Resolve overlapping signals from Cl and CH₃ groups.
- X-ray crystallography: Definitive confirmation of substituent positions (e.g., Cl at 2,6 vs. 3,7) .
Basic Question: What analytical techniques are recommended for purity assessment?
Answer:
- HPLC: Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm. Retention time ~8.2 min .
- Elemental Analysis: Acceptable C, H, N ranges: ±0.3% of theoretical values.
- Melting Point: Reported mp 96–99°C (for analogs) serves as a quick purity check .
Advanced Question: How do steric and electronic effects of the 8-methyl group impact reactivity in cross-coupling reactions?
Answer:
The 8-methyl group introduces steric hindrance , reducing accessibility for Suzuki-Miyaura coupling at the 3-position. Strategies include:
- Ligand selection: Bulky ligands (e.g., PCy₃) enhance coupling efficiency by stabilizing Pd intermediates .
- Microwave-assisted synthesis: Short reaction times (30 min at 120°C) minimize decomposition of the aldehyde group .
Example:
Pd-catalyzed arylation of this compound with ArB(OH)₂ achieved 45–60% yield vs. 70–85% for non-methylated analogs .
Basic Question: What are the stability considerations for long-term storage?
Answer:
- Light sensitivity: Store in amber vials at –20°C to prevent photodegradation.
- Moisture control: Use desiccants (silica gel) to avoid aldehyde hydration to geminal diol .
Advanced Question: How to address low yields in the derivatization of the 3-carboxaldehyde group?
Answer:
Low yields often stem from side reactions (e.g., aldol condensation). Mitigation strategies:
- Protecting groups: Temporarily protect the aldehyde as an acetal using ethylene glycol/H⁺ .
- Low-temperature kinetics: Perform reactions at 0–5°C to suppress unwanted dimerization .
Case Study:
Derivatization with hydrazines for Schiff base formation achieved 85% yield at 0°C vs. 50% at room temperature .
Basic Question: What computational methods predict electronic properties of this compound?
Answer:
- DFT calculations (B3LYP/6-31G):* Predict HOMO-LUMO gaps (~4.1 eV) and electrostatic potential maps to guide functionalization .
- Molecular docking: Assess binding affinity with biological targets (e.g., kinase enzymes) for drug design .
Advanced Question: How to resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from impurity profiles or assay conditions . Solutions:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
